Trimeprazine

Overview

Description

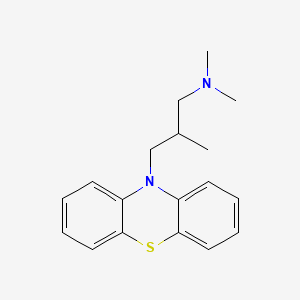

Alimemazine, also known as trimeprazine, is a phenothiazine derivative used primarily as an antihistamine. It is commonly provided as a tartrate salt and is known for its antipruritic (anti-itching) properties. Alimemazine also acts as a sedative, hypnotic, and antiemetic, making it useful for preventing motion sickness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alimemazine involves the reaction of phenothiazine with 3-dimethylaminopropyl chloride in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, alimemazine tartrate is produced by dissolving sodium sulfite and ascorbic acid in water for injection at 20-25°C. The solution is pre-bubbled with carbon dioxide for 15-25 minutes. Once the ingredients are fully dissolved, alimemazine tartrate is added, and the mixture is agitated for 10-20 minutes before being filtered and sterilized .

Types of Reactions:

Oxidation: Alimemazine can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction of alimemazine can yield secondary amines.

Substitution: Alimemazine can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Alkylated derivatives of alimemazine.

Scientific Research Applications

Treatment of Allergic Conditions

Trimeprazine is effective in managing allergic reactions by blocking histamine at H1 receptor sites. It alleviates symptoms associated with pruritus and urticaria, making it beneficial for patients suffering from allergies. The drug's antihistaminic action helps reduce the negative effects of histamine binding, providing symptomatic relief in allergic conditions .

Management of Anxiety and Depression

This compound has been employed in treating neurosis and anxiety disorders. Its sedative properties can aid in alleviating symptoms of anxiety and depression, making it a useful option for patients needing short-term management of these conditions .

Sedation in Pediatric Patients

The compound is frequently used as a premedication agent in children undergoing surgical procedures. Studies have shown that this compound effectively reduces preoperative anxiety and facilitates sedation without significant adverse effects . A controlled trial indicated that this compound tartrate significantly decreased night waking in young children, suggesting its utility as a mild hypnotic for sleep disturbances .

Pharmacokinetics and Dosage

This compound exhibits considerable variability in pharmacokinetics among individuals, which can influence therapeutic outcomes. Key pharmacokinetic parameters include:

- Half-life : Approximately 6.8 hours following a single oral dose of 3 mg/kg .

- Maximum Concentration (Cmax) : 0.357 μM observed within 1-2 hours post-administration .

- Area Under the Curve (AUC) : 2758 μM × h for the same dosage .

These parameters underscore the need for careful dosing and monitoring to optimize therapeutic efficacy while minimizing potential side effects.

Pediatric Sedation Study

A study assessing the efficacy of this compound tartrate for night waking in children demonstrated that those receiving the medication experienced fewer awakenings and longer sleep duration compared to placebo . This finding supports its application as a short-term solution for sleep issues in pediatric populations.

Diabetes Research

Recent studies have explored this compound's potential role in diabetes management. It has been shown to promote insulin receptor substrate 2 (IRS2) expression in pancreatic islets, enhancing β-cell function and glucose tolerance in diabetic mouse models . This suggests possible future applications of this compound beyond its traditional uses.

Summary Table of Applications

Mechanism of Action

Alimemazine exerts its effects by competing with free histamine for binding at histamine H1-receptor sites. This antagonism reduces the negative symptoms caused by histamine binding, such as itching and allergic reactions. Additionally, alimemazine’s sedative and antiemetic effects are attributed to its action on central nervous system receptors .

Comparison with Similar Compounds

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.

Trifluoperazine: A phenothiazine antipsychotic with similar structural characteristics.

Promethazine: An antihistamine with sedative and antiemetic properties.

Uniqueness of Alimemazine: Alimemazine is unique in its combination of antihistamine, sedative, and antiemetic properties without being used as an antipsychotic. This makes it particularly useful for treating allergic reactions and motion sickness without the side effects associated with antipsychotic medications .

Biological Activity

Trimeprazine, also known as alimemazine, is a phenothiazine derivative primarily used for its antihistaminic and sedative properties. Its biological activity encompasses various mechanisms and therapeutic applications, particularly in the management of sleep disorders and diabetes. This article explores the compound's biological activity, supported by research findings, data tables, and case studies.

This compound exerts its effects through several mechanisms:

- Antihistaminic Activity : this compound acts as an antagonist at H1 histamine receptors, which helps alleviate allergic reactions and associated symptoms such as pruritus and urticaria .

- Sedative Effects : The compound is utilized for its sedative properties, particularly in pediatric populations for managing sleep disturbances .

- Influence on Insulin Signaling : Recent studies indicate that this compound promotes the phosphorylation of cAMP response element-binding protein (CREB) and increases insulin receptor substrate 2 (IRS2) levels in pancreatic islets. This action enhances β-cell function and glucose tolerance, suggesting a potential role in diabetes management .

Insulin Signaling and Diabetes Management

A study conducted on NOD mice demonstrated that this compound significantly increased IRS2 levels, which are crucial for β-cell replication and function. The compound's ability to enhance glucose tolerance was evident after treatment with daily injections over a set period. The results indicated that this compound could normalize glucose tolerance in genetically predisposed diabetic mice .

Table 1: Effects of this compound on β-Cell Function

| Parameter | Control Group | This compound Group |

|---|---|---|

| IRS2 Protein Concentration | Baseline | Increased (2-fold) |

| Glucose Tolerance | Impaired | Normalized |

| β-Cell Replication Rate | Low | Significantly Higher |

Sedative Efficacy in Pediatric Patients

This compound has been evaluated for its effectiveness in managing sleep disturbances among children. A controlled trial showed that children treated with this compound experienced fewer night wakings and increased total sleep time compared to those receiving placebo treatment .

Table 2: Sedation Outcomes in Pediatric Patients

| Outcome Measure | Placebo Group | This compound Group |

|---|---|---|

| Mean Night Wakings | 3.5 | 1.2 |

| Total Sleep Time (hours) | 6.0 | 8.5 |

Case Study 1: Pediatric Sleep Disorders

A clinical trial involving 48 sedation sessions for children aged 3 to 8 years found that this compound was successful in 54.2% of cases, particularly among younger children with negative pre-operative behavior ratings. This highlights the drug's efficacy in specific pediatric populations .

Case Study 2: Diabetes Management

In a study involving streptozotocin-induced diabetic mice, this compound treatment improved islet function and reduced diabetes progression when combined with anti-CD3 antibodies. This synergistic effect underscores this compound's potential as a therapeutic agent in diabetes management .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of trimeprazine, and how are they pharmacologically characterized?

this compound acts as a histamine H1 receptor (H1R) antagonist (Ki = 0.72 nM) and exhibits partial agonism at other GPCRs expressed in pancreatic β cells . Its antihistaminic activity is confirmed via radioligand binding assays, while its effects on β cells involve CREB phosphorylation and IRS2 upregulation, validated through human islet studies and mouse models .

Q. What standardized methods are used for this compound quantification in pharmaceutical formulations?

The U.S. Pharmacopeia (USP) outlines HPLC-based assays for this compound tartrate in oral solutions and tablets. For example, UV spectrophotometry at 251 nm and 276 nm, coupled with a mobile phase of 0.1 N HCl, is used to calculate purity (98–101%) using a this compound tartrate reference standard .

Q. How should this compound stock solutions be prepared to ensure stability and reproducibility in vitro?

Dissolve this compound tartrate in DMSO (10 mg/mL) or ethanol (5 mg/mL), with inert gas purging to prevent oxidation. Solvent selection impacts bioactivity: DMSO may enhance membrane permeability but can interfere with GPCR assays .

Advanced Research Questions

Q. How can this compound enantiomers be resolved and quantified without enantiomerically pure standards?

Chiral liquid chromatography (e.g., AGP column) with circular dichroism (CD) or fluorescence detection enables enantiomeric excess determination. For this compound, resolutions of 0.93–1.20 are achieved using reverse-phase conditions (pH 7.4, acetonitrile gradient) . Table 1: Enantiomeric Analysis Performance

| Parameter | Promethazine | This compound |

|---|---|---|

| Resolution (CD) | 1.32 | 1.20 |

| LOD (µg/mL) | 0.02 | 0.06 |

| Recovery (%) | 93–99 | 91–98 |

Q. What experimental designs validate this compound’s role in enhancing pancreatic β cell function?

Key approaches:

- Human islet assays : Measure IRS2 mRNA via qPCR and CREB phosphorylation via Western blot after this compound exposure (10–100 nM) .

- Mouse models : Administer this compound (5 mg/kg/day) in NOD mice with anti-CD3 antibodies to assess glucose tolerance and β cell replication .

- Mechanistic validation : Use β cell-specific IRS2 knockout mice to confirm target specificity .

Q. How do pharmacokinetic studies optimize this compound dosing in preclinical models?

Drop-to-drop solvent microextraction (DDSME) coupled with GC/MS allows rapid quantification in rat blood/urine (LOD = 0.1 µg/mL). After IV administration, this compound shows a biphasic decline (T1/2α = 1.2 hr, T1/2β = 4.5 hr), with urine concentrations peaking at 1.25 µg/mL .

Q. What computational methods resolve this compound in multicomponent systems?

Principal component analysis (PCA) combined with neural networks (9:5s:2l architecture) resolves this compound/methothis compound mixtures via chemiluminescence data. Synergistic effects are modeled using peroxyoxalate reactions, achieving <5% error in 1:10–10:1 concentration ratios .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting efficacy of this compound in pediatric sleep disorders?

Short-term trials (≤4 weeks) show reduced night waking with this compound (90 mg), but long-term use (≥12 weeks) exhibits tolerance and rebound insomnia. Contradictions arise from heterogeneous study designs: behavioral co-interventions in some trials confound drug effects .

Q. Methodological Best Practices

Q. How should researchers mitigate this compound’s off-target effects in CNS studies?

- Exclude metabolites : N-desmethyl this compound (NDT) lacks H1R affinity but inhibits thyroperoxidase, potentially skewing metabolic readouts .

- CSF sampling : Gas chromatography confirms this compound’s absence in cerebrospinal fluid, suggesting peripheral action dominates .

Q. What quality controls ensure reproducibility in this compound’s β cell studies?

Properties

IUPAC Name |

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHLYYDVIOPZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023708 | |

| Record name | Trimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150-175 °C at 3.00E-01 mm Hg, 150-175 °C @ 0.3 MM HG | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

CRYSTALS; SOL IN WATER; SLIGHTLY SOL IN ALCOHOL /TARTRATE/, WHITE TO OFF-WHITE CRYSTALLINE POWDER; FREELY SOL IN CHLOROFORM; VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/, 8.35e-03 g/L | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Trimeprazine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS | |

CAS No. |

84-96-8 | |

| Record name | (±)-Trimeprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimeprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alimemazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H78MJJ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.